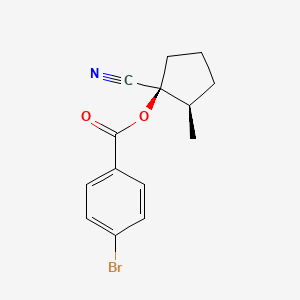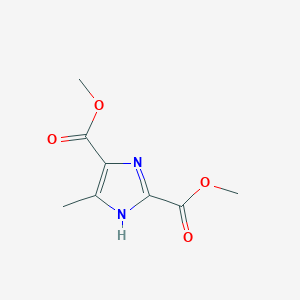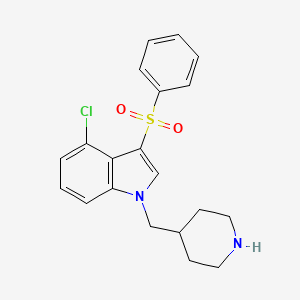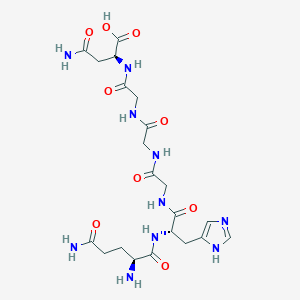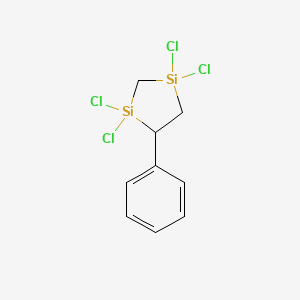
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3-Tetrachloro-4-phenylbutane
- 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene
Uniqueness
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds
Properties
CAS No. |
653603-28-2 |
|---|---|
Molecular Formula |
C9H10Cl4Si2 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane |
InChI |
InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
AGYBPMJQLDBANY-UHFFFAOYSA-N |
Canonical SMILES |
C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

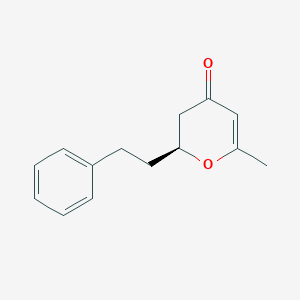

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
